![molecular formula C8H11NO B13499097 8-Azatricyclo[4.3.0.02,5]nonan-7-one](/img/structure/B13499097.png)
8-Azatricyclo[4.3.0.02,5]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Azatricyclo[4.3.0.02,5]nonan-7-one is a complex organic compound characterized by its unique tricyclic structure.
Preparation Methods
The synthesis of 8-Azatricyclo[4.3.0.02,5]nonan-7-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the reaction of benzylmagnesium chloride with N-benzyl-cis-hexahydrophthalimide, followed by the formation of N-benzyl-9-benzylidene-8-azabicyclo[4.3.0]nonan-7-one as a key intermediate . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-Azatricyclo[4.3.0.02,5]nonan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
8-Azatricyclo[43002,5]nonan-7-one has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, this compound is of interest in the field of materials science for the development of novel materials with specific properties .
Mechanism of Action
The mechanism of action of 8-Azatricyclo[4.3.0.02,5]nonan-7-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The detailed mechanism of action is still a subject of ongoing research .
Comparison with Similar Compounds
8-Azatricyclo[4.3.0.02,5]nonan-7-one can be compared with other similar compounds such as 3-aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one and 8-benzyl-3-oxa-8-azatricyclo[4.2.1.0(1,6)]nonan-7-one . These compounds share similar tricyclic structures but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical reactivity, which makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
8-azatricyclo[4.3.0.02,5]nonan-7-one |
InChI |
InChI=1S/C8H11NO/c10-8-7-5-2-1-4(5)6(7)3-9-8/h4-7H,1-3H2,(H,9,10) |
InChI Key |
BVTFIUIBPYZXRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1C3C2C(=O)NC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


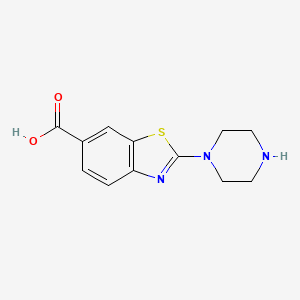
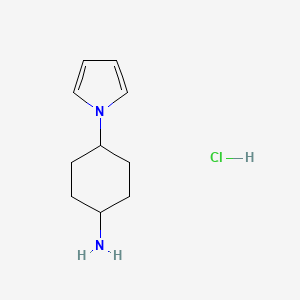
![N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetamide](/img/structure/B13499048.png)
![rac-1-[(3R,4S)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-one hydrochloride, trans](/img/structure/B13499061.png)
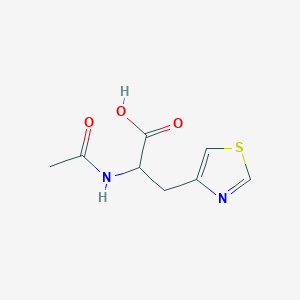
![tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate](/img/structure/B13499073.png)


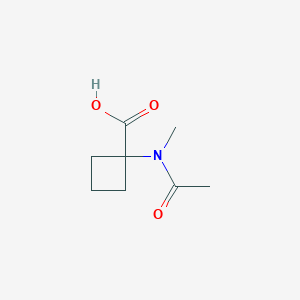

![[Difluoro(2,4,5-trichlorothiophen-3-yl)methyl]phosphonic acid](/img/structure/B13499093.png)
![(Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide](/img/structure/B13499103.png)
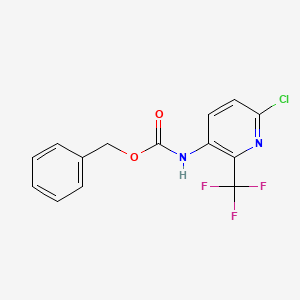
![1-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]-3-(4-ethyl-1,3-thiazol-5-yl)urea](/img/structure/B13499116.png)
